1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine
Overview
Description
“1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine” is a chemical compound that is also known as "4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]-1-Piperidinecarboxylic acid 1,1-dimethylethyl ester" . It is a derivative of piperidine .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. It includes a piperidine ring, a hydroxymethyl group, a 2-methylphenyl group, and a 1,1-dimethylethyl ester group .
Scientific Research Applications
Synthesis and Catalysis
1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine is a significant compound in the field of organic synthesis, offering a versatile scaffold for the construction of various pharmacologically relevant structures. The compound has been involved in studies demonstrating its utility in catalysis, particularly in asymmetric synthesis and catalyzed reactions. For instance, phosphoric acid derivatives have been shown to serve as effective catalysts for direct Mannich reactions, highlighting the role of similar structures in promoting enantioselective transformations (Uraguchi & Terada, 2004). Moreover, the application in the synthesis of triazolyl-substituted 3-aminopiperidines via Huisgen 1,3-dipolar cycloaddition showcases the compound's relevance in creating new scaffolds for combinatorial chemistry, providing a platform for the development of novel therapeutic agents (Schramm et al., 2010).
Biocatalysis in Pharmaceutical Synthesis
The compound has also found significant application in the development of biocatalytic processes for the synthesis of pharmaceutical intermediates. For example, (S)-N-Boc-3-hydroxypiperidine, a closely related compound, is a key synthon in the production of ibrutinib, a drug used in the treatment of lymphoma. Research has demonstrated the feasibility of employing recombinant ketoreductase (KRED) enzymes for the efficient and enantioselective reduction of N-Boc-piperidin-3-one to obtain optically pure intermediates, underlining the potential of biocatalysis in sustainable pharmaceutical manufacturing (Ju et al., 2014).
Polymer Chemistry
Furthermore, the structural motif of this compound plays a crucial role in the field of polymer chemistry, particularly in the synthesis of amino acid-based chiral polymers. These polymers exhibit pH-responsive behavior due to their side chain functionalities, making them suitable for applications in drug delivery systems. Controlled synthesis and self-assembly of block copolymers derived from such structures have been explored, demonstrating the impact of chiral monomers on the properties of the resulting polymers and their potential utility in biomedical applications (Bauri et al., 2013).
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the manufacture of fentanyl and various related derivatives . Fentanyl is a potent opioid receptor agonist, so it can be inferred that the compound may have some interaction with opioid receptors.
Mode of Action
As an intermediate in the synthesis of fentanyl and its derivatives, it’s likely that it undergoes further chemical reactions to form the final active compound .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
As an intermediate in the synthesis of fentanyl and its derivatives, its primary role is likely in the chemical reactions leading to the formation of these active compounds .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-7-5-6-8-14(13)17(20)9-11-18(12-10-17)15(19)21-16(2,3)4/h5-8,20H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIBWZZQWKTCOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678137 | |
Record name | tert-Butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553630-96-9 | |
Record name | tert-Butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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